molecular formula C11H17BO3 B14861218 2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B14861218
M. Wt: 208.06 g/mol
InChI Key: TVZAJLUYXPIECO-UHFFFAOYSA-N
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Description

2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a furan ring attached to a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of furan derivatives with boronic esters. One common method is the borylation of furan-3-ylmethyl halides using pinacolborane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane moiety acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in catalytic processes and in the formation of boron-containing compounds .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the furan ring.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the furan ring.

    Allylboronic acid pinacol ester: Features an allyl group instead of the furan ring

Uniqueness

2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to the presence of the furan ring, which imparts additional reactivity and potential for functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

2-(furan-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H17BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h5-6,8H,7H2,1-4H3

InChI Key

TVZAJLUYXPIECO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=COC=C2

Origin of Product

United States

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